molecular formula C21H17FN4O2S B2445432 2-fluoro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-92-3

2-fluoro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2445432
CAS No.: 1021060-92-3
M. Wt: 408.45
InChI Key: AJLPSQUOXQDGKO-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indolin-1-yl intermediate: This step involves the reaction of indole with appropriate reagents to introduce the oxoethyl group.

    Synthesis of the pyridazin-3-yl intermediate:

    Coupling reaction: The final step involves coupling the indolin-1-yl intermediate with the pyridazin-3-yl intermediate in the presence of a fluorinated benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-yl moiety.

    Reduction: Reduction reactions could target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom on the benzamide ring may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation products: Indolin-1-yl derivatives with oxidized functional groups.

    Reduction products: Hydroxyethyl derivatives.

    Substitution products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indolin-1-yl and pyridazin-3-yl moieties could play a role in binding to the active site of enzymes or receptors, while the fluorine atom may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(2-oxo-2-(indolin-1-yl)ethyl)pyridazin-3-yl)benzamide: Lacks the fluorine atom.

    2-chloro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Chlorine instead of fluorine.

    N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-fluoro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide may confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-7-3-2-6-15(16)21(28)23-18-9-10-19(25-24-18)29-13-20(27)26-12-11-14-5-1-4-8-17(14)26/h1-10H,11-13H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLPSQUOXQDGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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